molecular formula C10H13ClN2O2 B2826906 (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride CAS No. 958488-72-7

(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Número de catálogo B2826906
Número CAS: 958488-72-7
Peso molecular: 228.68
Clave InChI: LGLCJIIJYYSZRU-FJXQXJEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a derivative of benzo[b][1,4]oxazepin, which is a type of heterocyclic compound . Heterocycles are organic compounds that contain a ring structure containing at least two different elements. In this case, the ring contains carbon, nitrogen, and oxygen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as dibenzoxazepinamines and quinazolinimines can be synthesized using base-promoted protocols . These methods often start from commercially available compounds like 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has been identified in the patent filed by Denali Therapeutics for its crystalline forms . These forms are used in pharmaceutical compositions, indicating the compound’s potential use in drug development .

Treatment of RIPK1-Mediated Diseases

The compound is a selective inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIP1 or RIPK1) and blocks autophosphorylation of Ser 166 on wild-type human RIP1 . This suggests its potential application in treating diseases mediated by RIPK1 .

Cancer Treatment

Denali Therapeutics’ grant share as of September 2023 was 16%, with cancer treatment biomarkers identified as a key innovation area from patents . This suggests the compound’s potential application in cancer treatment .

Synthesis of Dibenzo[b,f][1,4]oxazepin-11-amines and Quinazolinimines

The compound can be used in the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and quinazolinimines . This indicates its potential use in chemical synthesis .

Kinase Inhibition

The compound is classified as a kinase inhibitor . Kinase inhibitors are often used in the treatment of cancer and inflammatory diseases, suggesting another potential application of this compound .

Neurodegenerative Diseases

Given the compound’s role as an inhibitor of RIP1, it may have potential applications in the treatment of neurodegenerative diseases. RIP1 has been implicated in neuroinflammatory conditions, suggesting that inhibitors of this kinase could be beneficial in diseases such as Alzheimer’s and Parkinson’s .

Propiedades

IUPAC Name

(3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLCJIIJYYSZRU-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

958488-72-7
Record name (3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.